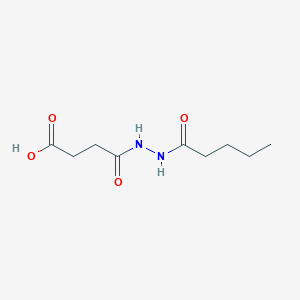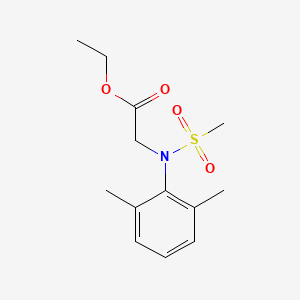![molecular formula C27H28N2O2S B4752008 N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Vue d'ensemble
Description
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide, also known as CTB or Cyclosporine A, is a cyclic peptide derived from the fungus Tolypocladium inflatum. It was first discovered in 1971 and has since been extensively studied for its immunosuppressive properties. CTB is commonly used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide works by binding to a protein called cyclophilin, which is involved in the activation of T cells in the immune system. By binding to cyclophilin, N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide inhibits the activation of T cells, which in turn reduces the immune response. This mechanism of action is highly specific and does not affect other immune cells or functions.
Biochemical and Physiological Effects:
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and to inhibit the production of cytokines, which are proteins that play a key role in the immune response. N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide also affects the metabolism of other drugs and can interact with certain medications, which can lead to side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide is a highly specific immunosuppressant that has been extensively studied and is well-understood. It is effective in preventing rejection in organ transplantation and in the treatment of autoimmune diseases. However, its use is limited by its potential for side effects and its interactions with other medications. In addition, its complex synthesis process and high cost can make it difficult to use in laboratory settings.
Orientations Futures
There are a number of potential future directions for research on N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide. One area of interest is the use of N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Researchers are also exploring the use of N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide in combination with other drugs to enhance its effectiveness and reduce side effects. In addition, there is ongoing research into the development of new immunosuppressant drugs that are more effective and have fewer side effects than N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has been extensively studied for its immunosuppressive properties and has been used in clinical settings for over 30 years. It has been shown to be effective in preventing rejection in organ transplantation and in the treatment of autoimmune diseases. In addition, N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c30-26(21-17-15-20(16-18-21)19-32-23-11-5-2-6-12-23)29-25-14-8-7-13-24(25)27(31)28-22-9-3-1-4-10-22/h2,5-8,11-18,22H,1,3-4,9-10,19H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFVGAYYQHQRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4751948.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4751949.png)

![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)
![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)
![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)

![3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide](/img/structure/B4752012.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4752021.png)
